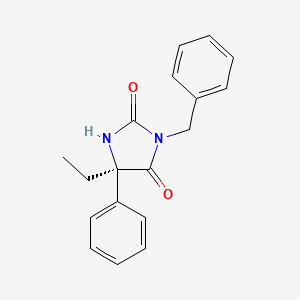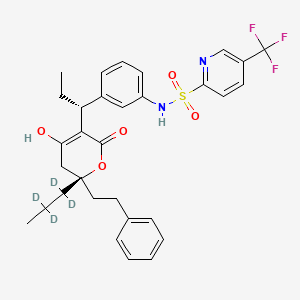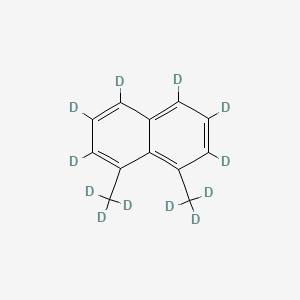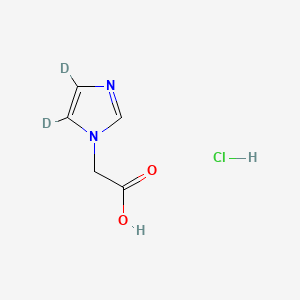
(R)-(-)-N-3-Benzylnirvanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-N-3-Benzylnirvanol is a chiral compound known for its enantioselective properties. It is primarily used in the field of medicinal chemistry and pharmacology due to its ability to inhibit specific enzymes. The compound’s unique stereochemistry makes it a valuable tool in the study of enzyme kinetics and drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-N-3-Benzylnirvanol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzylamine derivative.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral acids or bases.
Coupling Reaction: The benzylamine derivative is then coupled with a suitable nirvanol precursor under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of ®-(-)-N-3-Benzylnirvanol may involve:
Large-Scale Chiral Resolution: Utilizing high-efficiency chiral resolution techniques to ensure enantiomeric purity.
Automated Synthesis: Employing automated synthesis equipment to maintain consistency and yield.
Purification: Advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-N-3-Benzylnirvanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-(-)-N-3-Benzylnirvanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a reagent in stereoselective reactions.
Biology: The compound is employed in the study of enzyme kinetics and the inhibition of specific enzymes.
Medicine: It serves as a lead compound in the development of enzyme inhibitors for therapeutic purposes.
Industry: In the pharmaceutical industry, it is used in the synthesis of chiral drugs and as a standard for analytical methods.
Mechanism of Action
The mechanism of action of ®-(-)-N-3-Benzylnirvanol involves its interaction with specific enzymes, leading to inhibition. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This interaction is highly stereoselective, making the ®-enantiomer particularly effective.
Comparison with Similar Compounds
(S)-(+)-N-3-Benzylnirvanol: The enantiomer of ®-(-)-N-3-Benzylnirvanol, which may exhibit different biological activities.
Nirvanol Derivatives: Other derivatives of nirvanol that may have varying degrees of enzyme inhibition.
Uniqueness: ®-(-)-N-3-Benzylnirvanol is unique due to its high enantioselectivity and potent enzyme inhibition properties. Its specific stereochemistry allows for targeted interactions with enzymes, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
(5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZDHUHMXXALFX-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)







